5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
Overview
Description
Synthesis Analysis
The synthesis of purine derivatives, including those related to 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, typically involves multi-step chemical reactions. One such example is the synthesis of 9-[2-(2-hydroxymethyl-2-methyl-, -(2-acetoxymethyl-2-methyl-, -(2,2-di(hydroxymethyl)-, and -(2,2-Di(acetoxymethyl)-1,3-dioxan-5-yl)ethyl] derivatives of guanine and 2-aminopurine. These compounds are synthesized from readily available precursors through a series of reactions including desilylation, acetylation, hydrogenolysis, and bromination, culminating in the coupling with 2-amino-6-chloropurine to produce the final purine compounds in good yields (Kim, Lee, & Kim, 2000).
Molecular Structure Analysis
The molecular structure of purine derivatives, including 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, is characterized by their ability to form complex hydrogen-bonded structures. This is demonstrated in the crystal and molecular structure analysis of hydrogen-bonded complexes of 9-ethyl-2-aminopurine with other molecular entities, where the purine base forms planar complexes joined by hydrogen bonds, showcasing the inherent potential for molecular interactions (Mazza, Sobell, & Kartha, 1969).
Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Synthesis of Purine Derivatives : The synthesis of 9-hydroxyalkyl-substituted purines, which are structurally related to 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, has been achieved through a process involving amino alcohols and ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate, leading to various purine compounds (Booth, Dias, & Proença, 1992).
- Purine N-Oxides Synthesis : Another related synthesis process involves the oxidation of 6-alkoxypurines to create purine 3-N-oxides, indicating potential chemical pathways for derivatives of 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol (Kawashima & Kumashiro, 1969).
Application in Corrosion Inhibition
- Corrosion Inhibitor for Mild Steel : A study highlighted the use of a compound structurally similar to 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, namely adenosine, as an effective corrosion inhibitor for mild steel in hydrochloric acid solution, suggesting potential applications in corrosion prevention (Sin et al., 2017).
Potential in Medical Research
- Anticancer Agent Synthesis : The synthesis of derivatives like 4-Amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, closely related to the structure of 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol, has been explored for their potential in anticancer activity, indicating possible medical research applications for similar compounds (Bekircan et al., 2008).
Novel Synthesis Approaches
- New Synthesis Methods : Innovative synthesis methods have been developed for chiral 1,3-oxazinan-2-ones from carbohydrate derivatives, which may provide insights into novel approaches for synthesizing 5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol and its analogues (Ella-Menye, Sharma, & Wang, 2005).
properties
IUPAC Name |
5-(2-amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-2-20-11-9-10(15-12(13)16-11)17(5-14-9)8-3-6(19)7(4-18)21-8/h5-8,18-19H,2-4H2,1H3,(H2,13,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRYUWBBKDNOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60964952 | |
Record name | 9-(2-Deoxypentofuranosyl)-6-ethoxy-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Amino-6-ethoxypurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol | |
CAS RN |
50704-46-6 | |
Record name | NSC240591 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-(2-Deoxypentofuranosyl)-6-ethoxy-3,9-dihydro-2H-purin-2-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60964952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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